molecular formula C22H27ClN4O3 B12624835 (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12624835
M. Wt: 430.9 g/mol
InChI Key: LPKSOHBYQSWQKJ-CZIZESTLSA-N
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Description

The compound "(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione" is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core. Key structural elements include:

  • Pyrrolidine-2,3-dione backbone: A five-membered ring with ketone groups at positions 2 and 3, which distinguishes it from the more common pyrrolidine-2,5-dione derivatives .
  • Substituents: 5-(3-chlorophenyl): A chlorinated aromatic group at position 5, which may enhance lipophilicity and influence receptor binding. 1-[3-(dimethylamino)propyl]: A tertiary amine side chain that could improve solubility and bioavailability.

Properties

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1,3,5-trimethylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H27ClN4O3/c1-13-17(14(2)26(5)24-13)20(28)18-19(15-8-6-9-16(23)12-15)27(22(30)21(18)29)11-7-10-25(3)4/h6,8-9,12,19,28H,7,10-11H2,1-5H3/b20-18+

InChI Key

LPKSOHBYQSWQKJ-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)/O

Canonical SMILES

CC1=C(C(=NN1C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Method A: Multi-Step Synthesis

This method typically involves several key reactions:

  • Step 1: Formation of Pyrrolidine Derivative

    The initial step involves the synthesis of a pyrrolidine derivative through the reaction of an appropriate amine with a carbonyl compound. The use of dimethylformamide (DMF) as a solvent is common due to its ability to stabilize intermediates.

  • Step 2: Hydroxymethylation

    The hydroxymethylation step introduces a hydroxy group at the desired position on the pyrrolidine ring. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.

  • Step 3: Introduction of Pyrazole Moiety

    The incorporation of the pyrazole group is typically performed via a cyclization reaction, where a substituted hydrazine reacts with an α,β-unsaturated carbonyl compound derived from the previous steps.

Method B: One-Pot Synthesis

An alternative approach is the one-pot synthesis method, which streamlines the process by combining multiple reactions into a single vessel:

  • Reagents and Conditions:

    This method employs a combination of reagents such as acetic anhydride and various catalysts to facilitate the reaction. The temperature and pH are meticulously controlled to optimize yield.

  • Advantages:

    The one-pot method reduces purification steps and minimizes potential losses associated with transferring intermediates between reactions.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency:

  • Mechanism:

    This technique utilizes microwave radiation to accelerate chemical reactions, leading to shorter reaction times and higher yields.

  • Application:

    Specific microwave conditions can be optimized for each step of the synthesis, particularly for cyclization reactions involving pyrazole formation.

To ensure the quality and purity of the synthesized compound, several analytical techniques are employed:

Table 1: Summary of Preparation Methods

Method Steps Involved Advantages
Multi-Step Synthesis Multiple distinct reactions High control over each step
One-Pot Synthesis Combined reactions Reduced purification steps
Microwave-Assisted Synthesis Accelerated reaction times Higher yields

Recent studies have highlighted various aspects of synthesizing similar compounds:

  • Yield Optimization: Research indicates that optimizing reaction conditions such as temperature and catalyst concentration significantly enhances yield.

  • Biological Activity: Compounds with similar structures have shown promising biological activities, including anti-inflammatory and anticancer properties.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,5-dione Derivatives (Anticonvulsant Agents)

Compounds with pyrrolidine-2,5-dione cores, such as those reported by Obniska et al. (2002), exhibit anticonvulsant activity in maximal electroshock seizure (MES) and pentetrazol threshold (sc Met) tests . Key differences include:

  • Core structure : The target compound’s 2,3-dione configuration may alter ring conformation and electronic properties compared to 2,5-dione derivatives.
  • Substituent effects: 3-Chlorophenyl vs. Dimethylaminopropyl vs. N-aryl/aminoaryl: The tertiary amine side chain in the target compound may improve blood-brain barrier penetration compared to bulkier aryl groups .

Table 1: Comparison of Pyrrolidine Dione Derivatives

Compound Core Structure Key Substituents Molecular Weight* Biological Activity Reference
Target Compound Pyrrolidine-2,3-dione 3-chlorophenyl, dimethylaminopropyl Not reported Not reported N/A
Obniska et al. (2002) Pyrrolidine-2,5-dione 3-phenyl, N-aryl/aminoaryl ~280–320 g/mol Anticonvulsant (MES/sc Met)
Piperazinylalkyl Imides Succinimide Piperazinylalkyl, 3-aryl ~350–400 g/mol Anticonvulsant (MES/sc Met)

*Molecular weights estimated based on structural analogs.

Pyrazol-3-one and Pyrazole-Containing Derivatives

Pyrazole rings are present in both the target compound and derivatives like the 2-acetyl-5-methyl-4-(nitrophenyl)pyrazol-3-one (). Key contrasts include:

  • Core functionality: The target compound’s pyrrolidine-dione core differs from pyrazol-3-one derivatives, which have a three-membered enol-ketone system .
  • Substituent roles: Trimethylpyrazole vs. nitrophenyl: The trimethylpyrazole group in the target compound may reduce polarity compared to the nitro group in ’s compound (Rf = 0.7) .

Table 2: Pyrazole-Containing Compounds

Compound Core Structure Key Substituents Molecular Weight Rf Value Lipinski Compliance Reference
Target Compound Pyrrolidine-2,3-dione Trimethylpyrazole, hydroxy Not reported Not reported Likely* N/A
(2021) Pyrazol-3-one 2-nitrophenyl, acetyl 273.24 g/mol 0.7 Yes

*Predicted based on molecular weight <500 and moderate logP for dimethylaminopropyl group.

Heterocyclic Systems with Chlorophenyl Groups

Chlorophenyl-substituted compounds, such as the triazole-thione derivative in , highlight the role of chlorine in stabilizing crystal structures via halogen bonding . Unlike the target compound, ’s molecule forms a six-membered supramolecular assembly via N–H···S and O–H···S interactions, suggesting that the target’s chlorophenyl group may similarly influence solid-state packing.

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name of the compound reflects its intricate structure involving multiple functional groups. The following table summarizes its key structural features:

FeatureDescription
Molecular Formula C22H26ClN4O3
Molecular Weight 434.92 g/mol
Functional Groups Chlorobenzene, dimethylamino, hydroxy-pyrazole

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Chlorobenzene Moiety : Acylation reactions with chlorobenzoyl chloride can be employed.
  • Hydroxy-Pyrazole Integration : The hydroxy group can be introduced via selective reduction or substitution reactions.

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function through:

  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antifungal Activity : Similar compounds with pyrazole scaffolds have shown efficacy against pathogenic fungi .
  • Antitubercular Properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis .
  • Cytotoxic Effects : Studies on analogs suggest potential anticancer properties due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antifungal Evaluation :
    • A study found that pyrazole derivatives exhibited significant antifungal activity against various strains .
    • The mechanism involved disruption of fungal cell wall synthesis.
  • Antitubercular Activity :
    • Research highlighted that compounds with similar structures demonstrated promising results against Mycobacterium tuberculosis H37Rv .
    • The effectiveness was attributed to interference with bacterial metabolic processes.
  • Cytotoxicity in Cancer Cells :
    • A study on novel pyrazole derivatives indicated their potential as anticancer agents by inducing cell cycle arrest and apoptosis in specific cancer lines .
    • The observed IC50 values were significantly lower than those of standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer: The compound is synthesized via multi-step reactions, including cyclocondensation of substituted pyrrolidine precursors with chlorophenyl and pyrazole-containing reagents. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl and hydroxyl moieties). X-ray crystallography is critical for resolving stereochemical ambiguities in the final product .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and stereochemistry?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) validates the molecular formula, while 2D NMR (COSY, NOESY) resolves spatial arrangements, particularly the (4E) configuration. X-ray crystallography provides definitive proof of the methylidene group’s geometry and hydrogen-bonding interactions involving the hydroxy group .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer: Solubility is determined via phase-solubility studies in polar (e.g., DMSO) and non-polar solvents. Stability is assessed using accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC-UV to track decomposition products .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., isomerization)?

  • Methodological Answer: Reaction parameters such as temperature (controlled at 0–5°C during coupling steps) and catalyst choice (e.g., DBU for deprotonation) reduce undesired byproducts. Microwave-assisted synthesis can enhance regioselectivity in pyrazole ring formation .

Q. How can reaction mechanisms for key steps (e.g., methylidene formation) be elucidated?

  • Methodological Answer: Isotopic labeling (18O^{18}O) of the hydroxy group combined with kinetic studies tracks proton transfer pathways. Density Functional Theory (DFT) calculations model transition states to predict energy barriers and regiochemical outcomes .

Q. What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer: Use time-resolved fluorescence assays to measure binding affinity to target enzymes (e.g., kinases). Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains assess antimicrobial potential, with cytotoxicity controls in mammalian cell lines .

Q. How can structural isomers or tautomers be resolved during purification?

  • Methodological Answer: Chiral stationary-phase HPLC (e.g., Chiralpak IA) separates enantiomers. Dynamic NMR at variable temperatures identifies tautomeric equilibria, while X-ray crystallography confirms dominant tautomeric forms in the solid state .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding pockets. Molecular Dynamics (MD) simulations (AMBER) model ligand-receptor stability over 100-ns trajectories, validated by free-energy perturbation (FEP) calculations .

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